

An In-depth Technical Guide on the Spectroscopic Data of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dihydroxyazobenzene**

Cat. No.: **B049915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Dihydroxyazobenzene** (CAS No: 2050-16-0), a compound of interest in various fields including the dye industry and biological research.^[1] The document presents key spectroscopic data in a structured format, details relevant experimental protocols, and illustrates the general workflow of spectroscopic analysis.

Molecular Structure and Properties

- IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]phenol^[2]
- Synonyms: 4,4'-Azodiphenol, 4,4'-azobis(phenol)^[2]
- Molecular Formula: C₁₂H₁₀N₂O₂^{[1][2]}
- Molecular Weight: 214.22 g/mol ^{[1][2]}

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4,4'-Dihydroxyazobenzene**, providing insights into its electronic structure, functional groups, and atomic connectivity.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of **4,4'-Dihydroxyazobenzene** is characterized by a strong absorption band in the UV region, which is attributed to the $\pi-\pi^*$ electronic transition of the extended conjugated system of the azobenzene chromophore.[1]

Wavelength (λ_{max})	Solvent	Transition	Reference
360 nm	Ethanol	$\pi-\pi^*$	[1]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic vibrational modes confirm the presence of the phenolic hydroxyl groups and the azo linkage.[1]

Wavenumber (cm^{-1})	Vibrational Mode	Reference
3400-3500	O-H stretching (phenolic)	[1]
1500-1600	Aromatic C=C stretching	[1]
1400-1600	N=N stretching (azo linkage)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The proton NMR spectrum, typically recorded in DMSO-d₆, shows distinct signals for the hydroxyl and aromatic protons.[1][3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.52	s	2H	-OH (phenolic)	[3]
7.70	d ($J = 8.8$ Hz)	4H	Aromatic H (ortho to azo group)	[3]
6.09	d ($J = 8.8$ Hz)	4H	Aromatic H (ortho to hydroxyl group)	[3]

Note: A similar study reported chemical shifts of 10.13 ppm (s, 1H, Ph-OH), 7.71 ppm (d, 2H, $J=9$ Hz), and 6.90 ppm (d, 2H, $J=8$ Hz) in DMSO-d6.[4]

Due to the molecule's symmetry, the carbon-13 NMR spectrum displays four signals corresponding to the different carbon environments.[1][3]

Chemical Shift (δ) ppm	Assignment	Reference
160.20	C-OH	[3]
145.72	C-N	[3]
124.67	Aromatic C-H	[3]
116.33	Aromatic C-H	[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **4,4'-Dihydroxyazobenzene**. Under electron ionization (EI), the molecular ion peak is readily observed.[1]

m/z	Ion	Method	Reference
214	[M] ⁺	GC-MS (EI)	[1][2]
215	[M+H] ⁺	TOF-MS	[4]

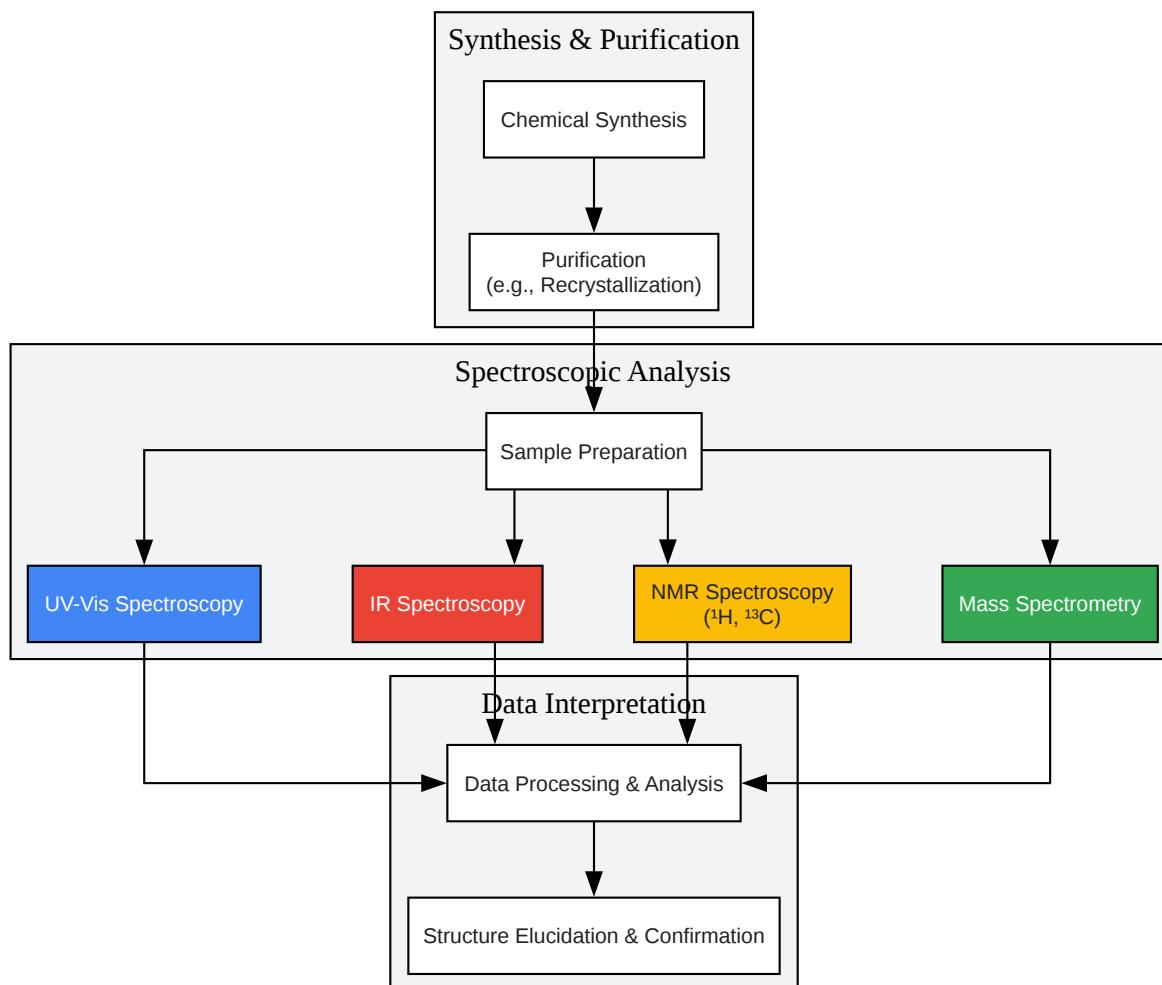
Experimental Protocols

This section outlines the general methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of 4,4'-Dihydroxyazobenzene

A common synthetic route involves the diazotization of p-aminophenol followed by coupling with phenol.[3]

- **Diazotization:** A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[3]
- An aqueous solution of sodium nitrite (9.34 g, 109.8 mmol in 150 mL H₂O) is added to the p-aminophenol solution.[3]
- Pre-cooled methanol (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[3]
- **Coupling:** A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[3]
- **Work-up:** Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to <5, leading to the precipitation of the product.[3]
- The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield **4,4'-Dihydroxyazobenzene**.[3]


Spectroscopic Analysis

- **UV-Visible Spectroscopy:** The absorption spectrum is typically recorded on a UV-Vis spectrophotometer using a solution of the compound in ethanol.[1] The concentration and path length of the cuvette should be chosen to ensure the absorbance falls within the linear range of the instrument.
- **Infrared Spectroscopy:** The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).^[3] The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and tetramethylsilane (TMS) is used as an internal standard.^{[1][3]}
- Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.^{[1][2]} For GC-MS, electron ionization (EI) is a common ionization technique. Time-of-flight (TOF) mass spectrometry has also been used.^[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **4,4'-Dihydroxyazobenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4,4'-Dihydroxyazobenzene | 2050-16-0 [smolecule.com]
- 2. 4,4'-Dihydroxyazobenzene | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of 4,4'-Dihydroxyazobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049915#spectroscopic-data-for-4-4-dihydroxyazobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com